N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide.
Formation of the piperidinecarboxamide: This involves the reaction of the sulfonylated pyrazole with a piperidinecarboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Materials Science: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N~3~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-CHLOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- N~3~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-METHYLPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Uniqueness
The presence of fluorine atoms in N3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain molecular targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3S/c23-18-6-8-20(9-7-18)32(30,31)28-11-2-4-17(15-28)22(29)25-21-10-12-27(26-21)14-16-3-1-5-19(24)13-16/h1,3,5-10,12-13,17H,2,4,11,14-15H2,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLGZICFPLOTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.